molecular formula C34H42O2S2 B13134052 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran

Cat. No.: B13134052
M. Wt: 546.8 g/mol
InChI Key: QCIHRXJIZWVWIZ-UHFFFAOYSA-N
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Description

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in the development of organic semiconductors and photovoltaic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran typically involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:

    Formation of Thiophene Derivatives: The initial step involves the synthesis of thiophene derivatives through a series of reactions, including halogenation and alkylation.

    Coupling Reactions: The thiophene derivatives are then coupled with furobenzofuran units using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran has a wide range of scientific research applications:

    Organic Semiconductors: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photovoltaic Materials: It is a key component in the fabrication of organic photovoltaic cells, contributing to the efficiency of light absorption and charge transport.

    Photocatalysis: The compound has shown potential in photocatalytic applications, particularly in the generation of hydrogen through water splitting.

    Biological Applications: Research is ongoing to explore its potential use in biological systems, including as a fluorescent probe for imaging and sensing applications.

Mechanism of Action

The mechanism of action of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran involves its interaction with light and its ability to facilitate charge transfer processes. The compound’s unique structure allows it to absorb light efficiently and generate excitons, which can then be separated into free charge carriers. These charge carriers are transported through the material, making it an effective component in electronic and photovoltaic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo2,3-fbenzofuran stands out due to its furobenzofuran core, which imparts unique electronic properties and enhances its performance in various applications. Its ability to undergo diverse chemical reactions and its potential in photocatalytic applications further highlight its versatility and significance in scientific research.

Properties

Molecular Formula

C34H42O2S2

Molecular Weight

546.8 g/mol

IUPAC Name

4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran

InChI

InChI=1S/C34H42O2S2/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3

InChI Key

QCIHRXJIZWVWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=CC=C(S1)C2=C3C=COC3=C(C4=C2OC=C4)C5=CC=C(S5)CC(CC)CCCC

Origin of Product

United States

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